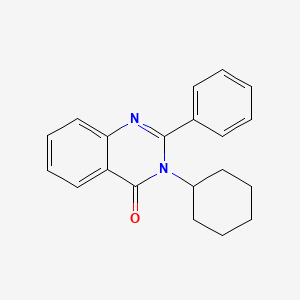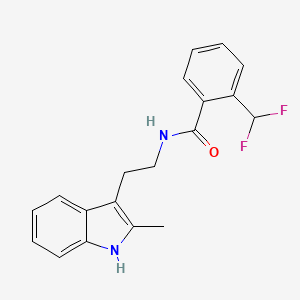
2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that features a difluoromethyl group, an indole moiety, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the difluoromethyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indole moiety can interact with aromatic residues in the target protein. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide is unique due to the presence of the difluoromethyl group, which can significantly enhance its chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Propiedades
Número CAS |
920537-40-2 |
|---|---|
Fórmula molecular |
C19H18F2N2O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H18F2N2O/c1-12-13(14-6-4-5-9-17(14)23-12)10-11-22-19(24)16-8-3-2-7-15(16)18(20)21/h2-9,18,23H,10-11H2,1H3,(H,22,24) |
Clave InChI |
POYYLGCQSXYSOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


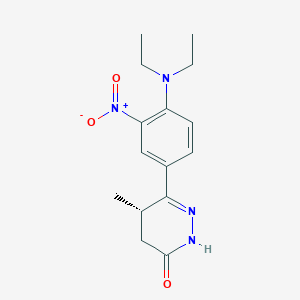
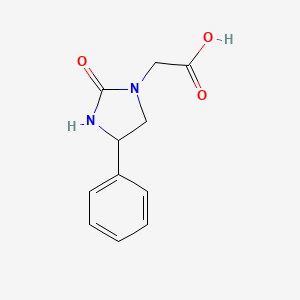

![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)

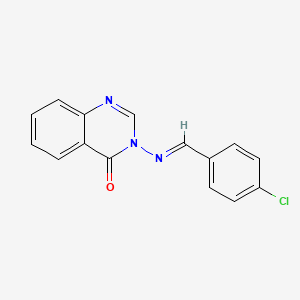
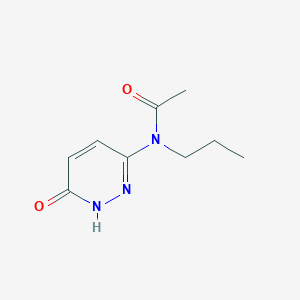
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
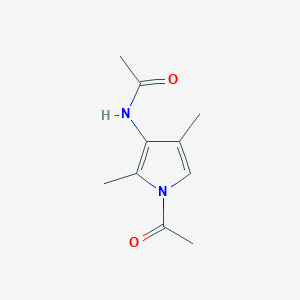

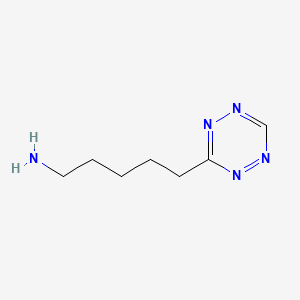
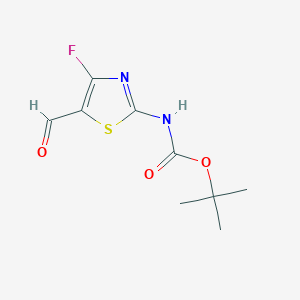
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
